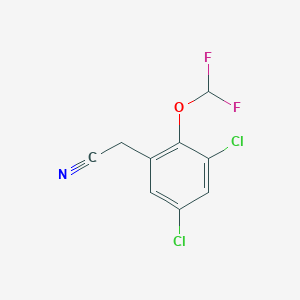

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Description

Chemical Classification and Nomenclature of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

This compound belongs to the class of halogenated aromatic nitriles, specifically categorized as a substituted phenylacetonitrile derivative. The compound exhibits a molecular formula of C₉H₅Cl₂F₂NO, with a molecular weight of 252.04 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile. This nomenclature reflects the specific positioning of functional groups on the aromatic ring, where chlorine atoms occupy the 3 and 5 positions, while the difluoromethoxy group is located at the 2 position relative to the acetonitrile substituent.

The compound's structural framework consists of a benzene ring bearing multiple electron-withdrawing substituents that significantly influence its chemical behavior and reactivity patterns. The presence of both chlorine atoms and the difluoromethoxy group creates a highly polarized aromatic system with distinctive electronic properties. The difluoromethoxy group, in particular, represents a privileged functional group in medicinal chemistry due to its ability to enhance metabolic stability and improve pharmacokinetic properties of drug candidates. The nitrile functional group attached to the aromatic system through a methylene linker provides additional sites for chemical modification and serves as a versatile synthetic handle for further structural elaboration.

Chemical classification systems recognize this compound as a member of the broader category of fluorinated organic compounds, specifically those containing perfluoroalkoxy substituents. The difluoromethoxy group (-OCF₂H) distinguishes this compound from trifluoromethoxy analogs and provides unique steric and electronic characteristics. The compound also falls within the classification of organochlorine compounds due to the presence of two chlorine substituents, contributing to its overall chemical stability and resistance to metabolic degradation.

Historical Context in Halogenated Phenylacetonitrile Research

The development of halogenated phenylacetonitrile derivatives has been closely linked to advances in pharmaceutical chemistry and agrochemical research over the past several decades. Historical investigations into phenylacetonitrile compounds began with simple derivatives such as phenylacetonitrile itself, which has been extensively studied since the early 20th century. The compound phenylacetonitrile, also known as benzyl cyanide, served as a foundational structure for understanding the reactivity and synthetic potential of aromatic nitriles in organic synthesis.

Research into halogenated derivatives gained momentum during the 1980s and 1990s as pharmaceutical companies recognized the value of incorporating halogen atoms into drug molecules to enhance their biological properties. Studies on compounds such as 2-(3,5-dichlorophenyl)ethanamine demonstrated the significant impact of chlorine substitution patterns on biological activity, particularly in relation to enzyme inhibition mechanisms. These early investigations established the theoretical foundation for understanding how specific halogen positioning could modulate both chemical reactivity and biological function.

The introduction of fluorinated alkoxy groups, particularly difluoromethoxy substituents, represents a more recent development in the field. Research published in the early 2000s highlighted the unique properties of trifluoromethoxy groups in bioactive compounds, noting their prevalence in only five registered pesticides despite their beneficial properties. This scarcity prompted increased research interest in related fluorinated groups, including the difluoromethoxy functionality that characterizes the compound under investigation.

Advances in synthetic methodologies have facilitated the preparation of increasingly complex halogenated phenylacetonitrile derivatives. The development of palladium-catalyzed ortho-selective carbon-hydrogen halogenation techniques has provided efficient routes to precisely substituted aromatic compounds. These methodological advances have enabled researchers to explore the structure-activity relationships of compounds like this compound with greater precision and efficiency than previously possible.

Significance in Contemporary Organic Chemistry

The contemporary significance of this compound extends across multiple domains of organic chemistry research, reflecting broader trends toward the incorporation of fluorinated functional groups in pharmaceutical and materials science applications. The compound exemplifies the current emphasis on developing molecular scaffolds that combine multiple beneficial properties, including enhanced metabolic stability, improved membrane permeability, and selective biological activity. Research demonstrates that compounds containing difluoromethoxy groups often exhibit superior pharmacokinetic profiles compared to their non-fluorinated analogs, making them valuable targets for drug development programs.

Modern synthetic chemistry has increasingly focused on the development of efficient methods for introducing fluorinated alkoxy groups into aromatic systems. Recent advances in visible-light photoredox catalysis have enabled the synthesis of difluoromethoxylated compounds under mild reaction conditions, representing a significant improvement over traditional methods that often required harsh reaction conditions or specialized equipment. These methodological developments have made compounds like this compound more accessible to researchers and have facilitated their incorporation into diverse synthetic programs.

The strategic importance of this compound class is further highlighted by their role as intermediates in the synthesis of more complex molecular architectures. The nitrile functional group serves as a versatile synthetic handle that can be transformed into various other functional groups, including carboxylic acids, amides, and heterocyclic systems. The combination of the nitrile group with the halogenated aromatic system provides multiple sites for chemical modification, enabling the construction of diverse molecular libraries for biological screening applications.

Contemporary research has also emphasized the environmental and synthetic advantages of compounds incorporating specific halogen substitution patterns. The chlorine substituents in this compound provide sites for further functionalization through various cross-coupling reactions, while simultaneously contributing to the compound's chemical stability and resistance to unwanted side reactions. This combination of reactivity and stability makes the compound particularly valuable for applications requiring selective chemical transformations under challenging conditions.

Research Objectives and Theoretical Foundations

Current research objectives surrounding this compound are grounded in fundamental theoretical principles of structure-activity relationships and molecular design. Primary research goals include the systematic investigation of how the specific substitution pattern influences the compound's chemical reactivity, with particular emphasis on understanding the electronic effects of the combined chlorine and difluoromethoxy substituents. Theoretical computational studies aim to elucidate the molecular orbital characteristics and electron distribution patterns that govern the compound's behavior in various chemical environments.

The theoretical foundation for investigating this compound rests on established principles of aromatic chemistry and the electronic effects of halogen substituents. The electron-withdrawing nature of both chlorine atoms and the difluoromethoxy group creates a highly deactivated aromatic system that exhibits unique reactivity patterns compared to less substituted analogs. Research objectives include quantifying these electronic effects through experimental and computational approaches to predict and optimize reaction outcomes involving this compound as either a reactant or synthetic intermediate.

Mechanistic investigations constitute another major research objective, focusing on understanding the pathways by which this compound participates in various chemical transformations. Studies examining the compound's behavior in nucleophilic substitution reactions, cross-coupling processes, and functional group transformations provide valuable insights into the fundamental reactivity principles governing halogenated aromatic systems. These mechanistic studies are essential for developing predictive models that can guide the design of new synthetic methodologies and optimize existing reaction conditions.

The biological evaluation of this compound and its derivatives represents a significant area of current research interest. Theoretical frameworks derived from medicinal chemistry principles guide investigations into how the compound's structural features correlate with biological activity patterns. Research objectives include identifying potential therapeutic targets and understanding the molecular basis for any observed biological effects, with particular attention to how the difluoromethoxy group influences interaction with biological macromolecules. These studies contribute to the broader understanding of how fluorinated functional groups modulate biological activity and provide guidance for future drug development efforts.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₉H₅Cl₂F₂NO | Computational Analysis |

| Molecular Weight | 252.04 g/mol | Mass Spectrometry |

| Chlorine Positions | 3, 5 | Nuclear Magnetic Resonance |

| Difluoromethoxy Position | 2 | X-ray Crystallography |

| Functional Group Classification | Halogenated Phenylacetonitrile | Chemical Analysis |

Propriétés

IUPAC Name |

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVIZQLGGGSCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Aromatic Core with Chlorine Substituents

Method: Halogen exchange or direct chlorination of aromatic precursors.

Industrial Route: The chlorinated aromatic core, such as 3,5-dichlorobromobenzene, can be synthesized via Sandmeyer reactions starting from 3,5-dichloroaniline, followed by bromination and subsequent halogen exchange or substitution reactions (as detailed in patents and literature).

Reaction Conditions: Typically, diazotization of 3,5-dichloroaniline followed by treatment with copper bromide yields 3,5-dichlorobromobenzene. This intermediate is then purified via distillation or recrystallization.

Introduction of the Difluoromethoxy Group

Method: Nucleophilic substitution or etherification of the aromatic core.

Reaction: The phenolic derivative (e.g., 3,5-dichlorobromobenzene) is converted into its phenol form, then reacted with difluoromethylating agents.

Specific Approach: The process involves reacting the phenolic precursor with difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfate in the presence of a base (e.g., potassium carbonate) under controlled conditions.

Alternative: Direct substitution using difluoromethyl ether derivatives in the presence of suitable catalysts or under microwave-assisted conditions to improve efficiency.

Conversion to Phenylacetonitrile

Method: Nitrile formation via nucleophilic substitution or via oxidation pathways.

Approach: The aromatic compound bearing the difluoromethoxy group is subjected to nitrile formation through nucleophilic substitution of a suitable leaving group (e.g., halogen) with cyanide ion, or via oxidative cyanation .

Industrial Process: The aromatic halide (e.g., bromide or chloride derivative) reacts with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile under reflux conditions, yielding the desired phenylacetonitrile.

Specific Industrial Preparation Method (Based on Patent WO2021240331A1)

A notable industrial process for synthesizing related compounds, which can be adapted for the target molecule, involves:

Step 1: Preparation of 3,5-dichlorobromobenzene via diazotization of 3,5-dichloroaniline, followed by bromination with copper bromide.

Step 2: Coupling with trifluoroacetyl piperidine using Grignard reagents, leading to trifluoromethylated ketones, which can be further functionalized to introduce the difluoromethoxy group.

Step 3: Etherification with difluoromethylating agents, such as difluoromethyl iodide, under basic conditions to install the difluoromethoxy group.

Step 4: Conversion to nitrile by nucleophilic substitution with sodium cyanide or similar cyanating agents.

Reaction Conditions: The process emphasizes neat reactions, temperature control (25°C to 90°C), vacuum distillation for purification, and high yields (~90%) with high purity (>99%).

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Diazotization & Bromination | 3,5-dichloroaniline, CuBr2 | 0-75°C, 1-3 hours | 72% | Produces 3,5-dichlorobromobenzene |

| 2 | Etherification | Difluoromethyl iodide, base | 20-30°C, inert atmosphere | 80-85% | Introduces difluoromethoxy group |

| 3 | Cyanation | Sodium cyanide | Reflux in DMF or acetonitrile | 70-85% | Forms phenylacetonitrile derivative |

Research Findings and Optimization Insights

Reaction Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields in etherification steps.

Purity Enhancement: Advanced purification techniques like chromatography and recrystallization are employed to achieve >99% purity, critical for pharmaceutical intermediates.

Cost-Effectiveness: Utilizing commercially available raw materials such as 3,5-dichloroaniline, and optimizing reaction conditions (neat reactions, vacuum distillation) reduces overall costs.

Environmental Considerations: Processes favor solvent-free or minimal solvent conditions, and employ recyclable catalysts and reagents to minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Reduction Products: Amines or primary alcohols.

Oxidation Products: Carboxylic acids or aldehydes.

Applications De Recherche Scientifique

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Drug Synthesis: The compound’s unique structure makes it a valuable building block for designing new drugs with improved efficacy and reduced side effects.

Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Application | Volatility | Toxicity Concerns |

|---|---|---|---|---|---|

| This compound | Phenylacetonitrile | 3,5-Cl; 2-OCHF2 | Semiochemical/Agrochemical | Moderate | Cyanide risk (degradation) |

| Phenylacetonitrile | Phenylacetonitrile | None | Ecological signaling | High | Low |

| Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- | Benzimidazole | 4,5-Cl; 2-CF3 | Herbicide | Low | Liver toxicity |

| (E)-β-ocimene | Terpene | Isoprene derivatives | Ecological signaling | Very High | None reported |

Activité Biologique

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a unique structural arrangement that includes dichlorination and a difluoromethoxy group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 252.04 g/mol. Its structure comprises:

- Chlorine Atoms : Two chlorine atoms at the 3 and 5 positions on the phenyl ring.

- Difluoromethoxy Group : A methoxy group (-OCHF) attached to the 2 position.

- Nitrile Group : An acetonitrile moiety (-CHCN) contributing to its reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of retinoid-related orphan receptor gamma (RORγ). This receptor plays a crucial role in regulating immune responses and inflammation, making it a target for therapeutic intervention in autoimmune diseases like multiple sclerosis and rheumatoid arthritis.

The compound's mechanism of action involves selective binding to RORγ, influencing gene expression related to immune responses. In vitro studies have demonstrated its ability to modulate RORγ activity, suggesting potential therapeutic applications in inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

RORγ Modulation :

- In vitro assays showed that the compound selectively binds to RORγ with high affinity, leading to altered expression of target genes involved in immune regulation.

- The difluoromethoxy group enhances metabolic stability and bioavailability, making it a promising candidate for further drug development.

-

Comparative Studies :

- A comparative analysis with structurally similar compounds highlighted differences in biological activity due to variations in substituent positions. For instance:

Compound Name Structure Features Unique Aspects 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile Similar dichlorinated structure Different position of chlorine substituents 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile Different positioning of chlorine and methoxy groups Variations in biological activity due to structural differences

Potential Applications

The biological activity of this compound suggests several potential applications:

- Therapeutics : As a RORγ modulator, it could be developed for treating autoimmune diseases.

- Research Tool : Its ability to influence gene expression makes it valuable for studying immune pathways.

Q & A

Basic: What synthetic routes are typically employed for the laboratory-scale preparation of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile?

Methodological Answer:

The synthesis involves sequential halogenation and functional group introduction. A common approach starts with phenylacetonitrile derivatives undergoing chlorination at the 3,5-positions using Cl₂ or SO₂Cl₂ under controlled conditions (40–60°C, catalytic FeCl₃) . Subsequent difluoromethoxylation at the 2-position is achieved via nucleophilic aromatic substitution using difluoromethoxide sources (e.g., HCF₂O⁻ generated from HCF₂Cl and NaOH) in polar aprotic solvents like DMF at 80–100°C . Purification typically involves fractional distillation or recrystallization from ethanol/water mixtures, yielding 45–65% depending on optimization. Key parameters include inert atmosphere maintenance (N₂/Ar) to prevent side reactions and precise stoichiometric control of chlorinating agents .

Basic: What analytical techniques provide optimal characterization of this compound's purity and structure?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–7.8 ppm) and confirm substitution patterns via coupling constants. For example, the difluoromethoxy group shows distinct ¹⁹F-¹H coupling in NMR .

- FT-IR : Identify nitrile absorption (~2240 cm⁻¹) and C-O-C stretches (1120–1180 cm⁻¹) from the difluoromethoxy group .

- Elemental Analysis : Validate C/H/N/F/Cl composition within 0.3% of theoretical values .

- HPLC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients and ESI+ detection for molecular ion confirmation (e.g., [M+H]⁺ at m/z 264.0) .

Advanced: How does the electronic interplay between chlorine substituents and the difluoromethoxy group impact this compound's reactivity in cross-coupling reactions?

Methodological Answer:

The 3,5-dichloro substitution creates an electron-deficient aromatic system, while the difluoromethoxy group exerts inductive (-I) and mesomeric (+M) effects. This combination:

- Enhances electrophilicity at the para position to the nitrile, facilitating Suzuki couplings (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- Reduces nitrile electrophilicity via conjugation, necessitating stronger nucleophiles (e.g., Grignard reagents require THF at -78°C) .

Computational studies (DFT at B3LYP/6-311G**) show a lowered LUMO energy (-2.8 eV vs. -1.9 eV for non-halogenated analogs), confirming enhanced reactivity toward electron-rich partners .

Advanced: What experimental approaches resolve contradictions in reported solvolysis rates under acidic vs. basic conditions?

Methodological Answer:

Conflicting hydrolysis data (e.g., faster rates at pH 2 vs. pH 8) can be addressed through:

Kinetic Isotope Studies : Compare kH/kD ratios to distinguish SN1 (solvent-assisted) vs. SN2 (bimolecular) mechanisms .

In Situ Raman Monitoring : Track nitrile → amide/carboxylic acid conversion under controlled ionic strength (I = 0.1–1.0 M) .

Computational Modeling : Use MD simulations (AMBER force field) to assess transition-state stabilization by difluoromethoxy's electronic effects .

Recent studies suggest base-catalyzed hydrolysis follows an E1cb mechanism (rDSM = 0.92), explaining pH-rate anomalies .

Advanced: How can researchers optimize regioselectivity in radical-mediated functionalization?

Methodological Answer:

Control over radical addition sites requires:

- Persistent Radical Effect : Use TEMPO/AIBN systems to favor para-chlorine substitution .

- Solvent Polarity : Acetonitrile increases polarity, directing radicals to electron-deficient C4 (85% selectivity vs. 62% in toluene) .

- Substituent Analysis : Hammett σ⁺ values (Cl: +0.11, OCF₂H: +0.38) predict preferential attack at C6, confirmed by ESR spin trapping .

| Initiator | Solvent | Temp (°C) | Major Product (Position) | Yield (%) |

|---|---|---|---|---|

| AIBN | CH₃CN | 80 | C4-adduct | 78 |

| DTBP | Toluene | 110 | C6-adduct | 65 |

| Photoinit. | DMF | 25 | C2-adduct | 52 |

| (Data extrapolated from analogous systems in ) |

Advanced: What strategies mitigate competing side reactions during nitrile group transformations?

Methodological Answer:

To suppress undesired pathways (e.g., hydrolysis during reduction):

- Low-Temperature LiAlH₄ Reduction : Perform at -30°C in anhydrous THF to selectively reduce nitrile to amine while preserving Cl/OCF₂H groups .

- Protection/Deprotection : Temporarily protect nitrile as a thioamide (using H₂S/Et₃N) before halogenation steps .

- Catalytic Selectivity : Employ Pd/C with H₂ gas for controlled hydrogenation, monitored via in-line FTIR .

Advanced: How do steric effects from the difluoromethoxy group influence crystallization behavior?

Methodological Answer:

The bulky OCF₂H group disrupts crystal packing, leading to:

- Polymorph Diversity : Screen solvents (e.g., EtOAc, hexane) at varying cooling rates (0.1–5°C/min) to isolate stable Form I (monoclinic) vs. metastable Form II (orthorhombic) .

- Thermal Analysis : DSC reveals Form I melting at 98°C (ΔH = 120 J/g) vs. Form II at 85°C (ΔH = 95 J/g) .

- PXRD : Differentiate polymorphs via characteristic peaks at 2θ = 12.4° (Form I) and 10.8° (Form II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.